
2-Aminopurine dihydrochloride
Overview
Description
2-Aminopurine dihydrochloride is a purine analog that acts as a protein kinase inhibitor. It is a fluorescent analog of guanosine and adenosine, widely used as a fluorescence-decay-based probe of DNA structure. This compound is known for its ability to incorporate into DNA, altering the structure and dynamics of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: A novel synthetic approach to 2-aminopurine involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and subsequent cyclization into 2-aminopurine . This method utilizes aminotetrazole and nitropyrimidine as key reagents .
Industrial Production Methods: Industrial production methods for 2-aminopurine dihydrochloride typically involve the hydrogenation of nitropyrimidine derivatives under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopurine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with altered functional groups, while reduction can lead to the formation of dihydropurine derivatives .
Scientific Research Applications
Structural Biology Applications
Fluorescent Probe for Nucleic Acids
2-Aminopurine is widely utilized as a fluorescent probe to study nucleic acid structures and dynamics. Its fluorescence properties are sensitive to the local environment, making it an effective tool for investigating RNA conformational changes and protein-nucleic acid interactions. For instance, studies have demonstrated that 2-aminopurine can be used to monitor local RNA secondary structures and track RNA breathing dynamics through fluorescence quenching techniques .
Case Study: RNA Dynamics
In a study examining RNA dynamics, researchers employed 2-aminopurine to investigate how temperature variations affect RNA structure. The results indicated that the fluorescence of 2-aminopurine could effectively report on localized base-pair dynamics in structured RNA molecules, providing insights into RNA behavior under different conditions .
Cancer Research Applications
CDK2 Inhibition
Recent research has highlighted the potential of 2-aminopurine derivatives as selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key player in cell cycle regulation and cancer progression. A series of 2-aminopurine derivatives were designed based on structural analyses of CDK2, leading to the identification of compounds with potent anti-proliferative effects against triple-negative breast cancer cells. One notable derivative exhibited an IC50 value of 19 nM, demonstrating significant selectivity against other CDK isoforms .
Table: CDK2 Inhibitory Activity of 2-Aminopurine Derivatives
Compound | IC50 (nM) | Selectivity |
---|---|---|
Compound 11l | 19 | High |
R-Roscovitine | 73 | Moderate |
This study underscores the potential for developing new anti-cancer therapies based on modifications to the 2-aminopurine structure, particularly through polar substitutions at specific positions on the purine scaffold .
Antiviral Drug Development
Targeting HIV TAR RNA
Another significant application of 2-aminopurine is in antiviral research, specifically targeting the trans-activator responsive region (TAR) of HIV RNA. Researchers have developed fluorescence-based assays using 2-aminopurine to evaluate potential TAR inhibitors. The binding interactions between TAR and various peptides were characterized by measuring fluorescence intensity changes upon binding, providing a sensitive method for assessing drug candidates .
Case Study: TAR Inhibitor Evaluation
In a study focused on HIV TAR interactions, selective incorporation of 2-aminopurine within the TAR sequence allowed for real-time monitoring of peptide binding events. The results revealed substantial increases in fluorescence upon binding, indicating that this approach could facilitate the identification of effective antiviral agents targeting HIV replication .
Mechanism of Action
2-Aminopurine dihydrochloride exerts its effects by incorporating into DNA and altering its structure and dynamics. It acts as a protein kinase inhibitor, specifically inhibiting the activity of cyclin-dependent kinases involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Adenine: A natural purine base that differs from 2-aminopurine only in the position of the exocyclic amine group.
Guanine: Another natural purine base with structural similarities to 2-aminopurine.
2,6-Diaminopurine: An analog of adenine that can be incorporated into nucleic acids by polymerases.
Uniqueness: 2-Aminopurine dihydrochloride is unique due to its high fluorescence intensity compared to adenine and its ability to act as a sensitive probe for studying nucleic acid structure and dynamics .
Biological Activity
2-Aminopurine dihydrochloride (2-AP) is a purine analog that has garnered significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-AP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2-Aminopurine is structurally similar to adenine, with an amino group at the 2-position of the purine ring. Its chemical formula is CHClN, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.
2-AP functions primarily as an inhibitor of various enzymes and cellular processes:
- CDK2 Inhibition : 2-AP derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, particularly in cancer cells. For instance, a derivative named compound 11l exhibited an IC value of 19 nM against CDK2, demonstrating significant selectivity over other CDKs and showing anti-proliferative activity in triple-negative breast cancer (TNBC) cells .
- RNA Interaction : 2-AP acts as a fluorescent probe for studying RNA dynamics. It can be incorporated into RNA structures, allowing researchers to investigate RNA conformational changes and interactions with ligands. For example, studies utilizing 2-AP have shown its ability to enhance fluorescence signals upon binding with specific RNA sequences, providing insights into RNA structure-function relationships .
- Antiviral Activity : The compound has also been explored for its antiviral properties, particularly against HIV. The interaction between 2-AP and the trans-activator responsive region (TAR) of viral RNA has been characterized using fluorescence-based assays, revealing its potential as an antiviral agent .
Table 1: Summary of Biological Activities of this compound
Case Study: CDK2 Inhibition in Cancer Therapy
In a study focused on developing selective CDK inhibitors, researchers designed a series of 2-aminopurine derivatives that showed promising results against CDK2. The lead compound, 11l , demonstrated not only potent inhibition but also synergistic effects when combined with chemotherapy agents in treating TNBC . This highlights the therapeutic potential of 2-AP derivatives in oncology.
Case Study: RNA Dynamics
Research utilizing 2-AP as a fluorescent probe has revealed critical insights into RNA conformational dynamics. By examining how 2-AP fluorescence changes upon binding to various RNA structures, scientists have been able to distinguish between different local RNA environments and their accessibility to solvents . This technique has implications for understanding RNA folding and function in cellular processes.
Q & A
Basic Research Questions
Q. What is the role of 2-aminopurine (2-AP) in studying DNA polymerase mechanisms?
- Methodological Answer : 2-AP is a fluorescent nucleobase analog used to monitor conformational changes in DNA polymerases during nucleotide incorporation. Its fluorescence intensity inversely correlates with base stacking, allowing real-time tracking of enzyme dynamics. For example, in RB69 DNA polymerase studies, 2-AP inserted at the templating (n) position detects transitions between "open" and "closed" states during dNTP binding, revealing pre-chemistry conformational changes critical for fidelity .
Q. How does 2-aminopurine dihydrochloride act as a protein kinase inhibitor?
- Mechanistic Insight : 2-AP inhibits RNA-activated protein kinase (PKR) by blocking its autophosphorylation, which disrupts downstream stress-response pathways (e.g., translation regulation, apoptosis). Unlike other kinases (e.g., p34 cdc2), its specificity for PKR makes it a tool to study viral defense and cellular stress without broad off-target effects .
Advanced Research Questions
Q. How do researchers design experiments to distinguish pre- and post-chemical conformational changes in polymerases using 2-AP?
- Experimental Design :
- Stopped-Flow Fluorescence : Rapid mixing of polymerase-DNA complexes with dNTPs tracks fluorescence changes in milliseconds. For RB69 polymerase, 2-AP at the n position showed biphasic quenching: a fast phase (>1000 s⁻¹) linked to dNTP binding and a slower phase (~24 s⁻¹) reflecting post-binding rearrangements .
- Non-Extendable Primers (ddP/T) : Using dideoxy-terminated primers isolates pre-chemistry steps, revealing that 3ʹ-OH absence alters metal coordination and slows conformational transitions .
Q. How can contradictions in apparent binding constants (Kapp) between fluorescence and chemical quenching methods be resolved?
- Data Reconciliation : Discrepancies arise from methodological differences. For example, dTTP binding to RB69 polymerase showed Kapp = 63 mM (chemical quenching) vs. Koverall = 9 mM (fluorescence), suggesting fluorescence detects transient intermediates not captured by endpoint assays. Kinetic simulations (e.g., using Tenua software) model multi-step mechanisms (e.g., E + dNTP ⇌ EDN1 ⇌ EDN2 → product) to reconcile these values .
Q. Why does 2-AP fluorescence behavior differ at templating (n) vs. adjacent (n+1) positions?
- Structural Basis :
- n Position : Fluorescence quenching reflects fingers domain closure and stacking with the 3ʹ-primer terminus.
- n+1 Position : No quenching occurs due to unstacking from the 5ʹ-neighbor during dNTP binding. This positional sensitivity validates models where polymerase active-site geometry dictates local base dynamics .
Q. How does 2-AP help resolve debates about intermediate states in polymerase mechanisms?
- Case Study : In RB69 polymerase, 2-AP fluorescence supported a two-state pre-chemistry model (weak vs. strong dNTP binding) rather than the three intermediates proposed for T4 polymerase. This highlights enzyme-family-specific mechanisms and underscores the need for probe-specific validation .
Q. Methodological Recommendations
- Fluorescence Probe Placement : Use 2-AP at the templating (n) position to capture nucleotide-induced conformational changes; avoid n+1 for pre-chemistry steps.
- Controls : Include mismatched dNTPs (e.g., dCTP with dTTP templates) to distinguish fidelity-checkpoint kinetics .
- Simulations : Apply kinetic modeling (e.g., KINSIM) to deconvolute multi-step mechanisms and validate hypotheses .
Properties
IUPAC Name |
7H-purin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 | |
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76124-64-6 | |
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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